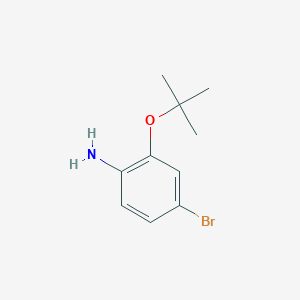![molecular formula C13H23BrO B13068753 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a methylcyclohexane ring through an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane typically involves the following steps:
Bromination: The bromomethyl group is introduced to the cyclopentyl ring through a bromination reaction. This can be achieved by reacting cyclopentylmethanol with hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The bromomethylcyclopentyl intermediate is then reacted with 3-methylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as hydroxymethylcyclopentyl ethers, cyanomethylcyclopentyl ethers, or aminomethylcyclopentyl ethers can be formed.
Oxidation: Products such as cyclopentylmethanol derivatives or cyclopentanone derivatives can be obtained.
Applications De Recherche Scientifique
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the cycloalkane rings provide structural stability and hydrophobic interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
1-(Bromomethyl)-1-(cyclopentyloxy)cyclopentane: Similar in structure but with a different cycloalkane ring.
Propriétés
Formule moléculaire |
C13H23BrO |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
1-[1-(bromomethyl)cyclopentyl]oxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3 |
Clé InChI |
UJZIASVLWDDLSY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OC2(CCCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
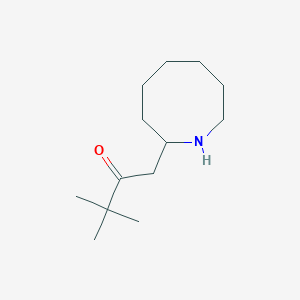
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
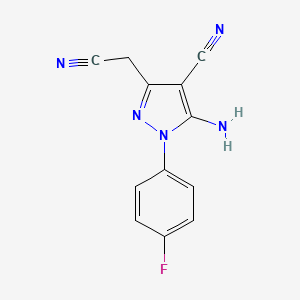

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
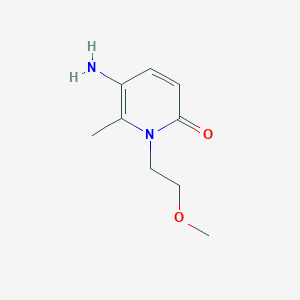
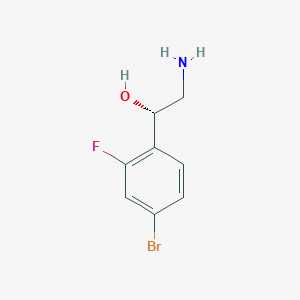
![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)

